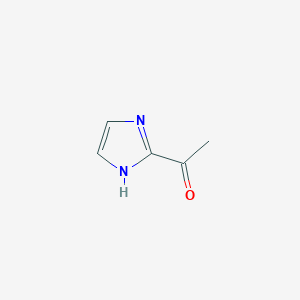

1-(1H-Imidazol-2-yl)ethanon

Übersicht

Beschreibung

1-(1H-Imidazol-2-yl)ethanone, or 1H-imidazole-2-ethanone, is an organic compound belonging to the class of imidazole derivatives. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has been used in a variety of scientific research applications, including as a probe for studying enzyme kinetics, as a catalyst for organic synthesis, and as a substrate for the preparation of novel pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

1-(1H-Imidazol-2-yl)ethanon-Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Der Imidazolring ist ein entscheidender Bestandteil in vielen Medikamenten, da er mit bakteriellen Zellkomponenten interagieren und so das Bakterienwachstum hemmen kann. So haben beispielsweise Verbindungen mit dem Imidazol-Rest Wirksamkeit gegen eine Vielzahl von Bakterienstämmen gezeigt und bieten einen möglichen Weg für die Entwicklung neuer Antibiotika .

Antitumor-Aktivität

Der Imidazolring ist auch in Verbindungen vorhanden, die Antitumor-Aktivität zeigen. Untersuchungen haben gezeigt, dass Imidazol-haltige Verbindungen die Proliferation von Krebszellen beeinträchtigen können. Dies wird durch verschiedene Mechanismen erreicht, wie z. B. die Hemmung von Enzymen, die für das Tumorwachstum unerlässlich sind, oder die Störung von zellulären Signalwegen, die für das Überleben von Krebszellen entscheidend sind .

Antidiabetische Wirkungen

Imidazol-Derivate wurden auf ihre potenziellen antidiabetischen Wirkungen untersucht. Diese Verbindungen können auf verschiedene Ziele im Körper wirken, um den Blutzuckerspiegel zu regulieren. Es wurde festgestellt, dass einige Imidazol-basierte Moleküle die Insulinsekretion beeinflussen oder die Insulinempfindlichkeit verbessern, was Schlüsselfaktoren für die Behandlung von Diabetes sind .

Entzündungshemmende Eigenschaften

Die entzündungshemmenden Eigenschaften von Imidazol-Verbindungen resultieren aus ihrer Fähigkeit, die Entzündungsreaktion des Körpers zu modulieren. Dies kann die Hemmung von Enzymen oder Signalmolekülen beinhalten, die eine Rolle im Entzündungsprozess spielen und so Entzündungen und damit verbundene Symptome reduzieren .

Antivirelle Anwendungen

Imidazol-Derivate haben sich im Bereich der antiviralen Forschung vielversprechend gezeigt. Sie können wirken, indem sie die Virusreplikation hemmen oder mit Proteinen interferieren, die für den Lebenszyklus von Viren entscheidend sind. Dies macht sie zu potenziellen Kandidaten für die Behandlung verschiedener Virusinfektionen .

Antioxidatives Potenzial

Das antioxidative Potenzial von Imidazol-Verbindungen wird auf ihre chemische Struktur zurückgeführt, die es ihnen ermöglicht, freie Radikale zu neutralisieren. Diese Eigenschaft ist vorteilhaft, um oxidativen Stress zu verhindern, der mit zahlreichen Krankheiten, darunter neurodegenerative Erkrankungen und Alterung, verbunden ist .

Antihelminthische Verwendung

Imidazol-basierte Verbindungen wurden als Antihelminthika eingesetzt, d. h. Medikamente, die parasitäre Würmer (Helminthen) aus dem Körper ausscheiden. Diese Verbindungen können den Energiestoffwechsel der Würmer beeinflussen, was zu ihrer Lähmung und zum Tod führt .

Anti-amöbische Aktivität

Forschungen zur anti-amöbischen Aktivität von Imidazol-Derivaten haben gezeigt, dass sie gegen Amöbenparasiten wirksam sein können. Diese Verbindungen können die biochemischen Stoffwechselwege der Amöbe stören, was zu ihrer Ausrottung führt, was für die Behandlung von Amöbeninfektionen entscheidend ist .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(1H-Imidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with heme oxygenase, an enzyme that cleaves the heme ring to form biliverdin . This interaction is crucial as it influences the enzyme’s activity and the subsequent biochemical pathways. Additionally, 1-(1H-Imidazol-2-yl)ethanone can act as an inhibitor or activator of certain enzymes, thereby modulating their function and impacting various metabolic processes.

Cellular Effects

1-(1H-Imidazol-2-yl)ethanone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in cellular responses. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes. Furthermore, 1-(1H-Imidazol-2-yl)ethanone impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of 1-(1H-Imidazol-2-yl)ethanone involves its binding interactions with various biomolecules. It can bind to enzymes and proteins, leading to changes in their conformation and activity. For instance, its interaction with heme oxygenase results in the inhibition of the enzyme’s activity, thereby affecting the heme degradation pathway . Additionally, 1-(1H-Imidazol-2-yl)ethanone can modulate gene expression by binding to transcription factors and influencing their activity. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-Imidazol-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-Imidazol-2-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(1H-Imidazol-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

1-(1H-Imidazol-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, its interaction with heme oxygenase influences the heme degradation pathway, leading to the production of biliverdin and bilirubin . Additionally, 1-(1H-Imidazol-2-yl)ethanone can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes.

Transport and Distribution

The transport and distribution of 1-(1H-Imidazol-2-yl)ethanone within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This transport and distribution are essential for the compound’s effectiveness in modulating biochemical and cellular processes.

Subcellular Localization

1-(1H-Imidazol-2-yl)ethanone exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical and cellular effects.

Eigenschaften

IUPAC Name |

1-(1H-imidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMJIXXVEWORDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337133 | |

| Record name | 2-acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-69-4 | |

| Record name | 2-acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53981-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

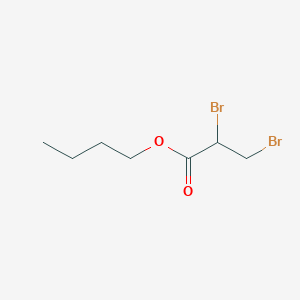

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)